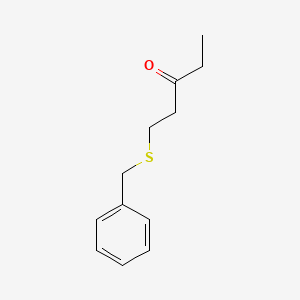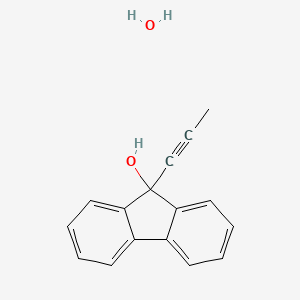
9-Prop-1-ynylfluoren-9-ol;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Prop-1-ynylfluoren-9-ol;hydrate is a chemical compound with the molecular formula C16H12O. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the 9th position and a prop-1-ynyl group. The compound is often found in its hydrated form, which means it includes water molecules in its crystal structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Prop-1-ynylfluoren-9-ol typically involves the reduction of 9-fluorenone using a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under controlled temperature conditions to ensure the selective reduction of the ketone group to a hydroxyl group .
Industrial Production Methods
Industrial production of 9-Prop-1-ynylfluoren-9-ol may involve a multi-step synthesis starting from fluorene. The process includes the alkylation of fluorene to introduce the prop-1-ynyl group, followed by oxidation to form 9-fluorenone, and subsequent reduction to yield the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
9-Prop-1-ynylfluoren-9-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: The prop-1-ynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of 9-fluorenone to 9-Prop-1-ynylfluoren-9-ol.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions to substitute the prop-1-ynyl group.
Major Products Formed
The major products formed from these reactions include various fluorene derivatives, such as 9-fluorenone from oxidation and substituted fluorenes from nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
9-Prop-1-ynylfluoren-9-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 9-Prop-1-ynylfluoren-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the prop-1-ynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenol: A similar compound with a hydroxyl group at the 9th position but without the prop-1-ynyl group.
9-Fluorenone: The oxidized form of 9-fluorenol, containing a ketone group at the 9th position.
Fluorene: The parent compound without any functional groups at the 9th position
Uniqueness
9-Prop-1-ynylfluoren-9-ol is unique due to the presence of both a hydroxyl group and a prop-1-ynyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
114658-36-5 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
9-prop-1-ynylfluoren-9-ol;hydrate |
InChI |
InChI=1S/C16H12O.H2O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-10,17H,1H3;1H2 |
InChI-Schlüssel |
QEFMMHKCPVXIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
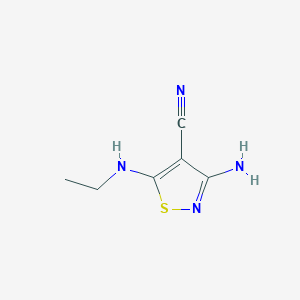
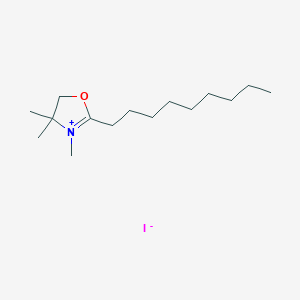
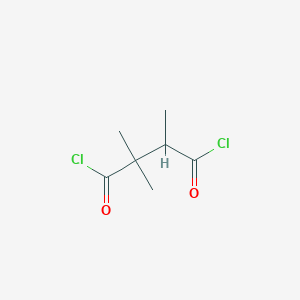
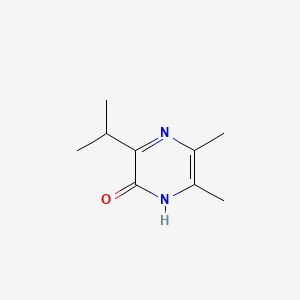
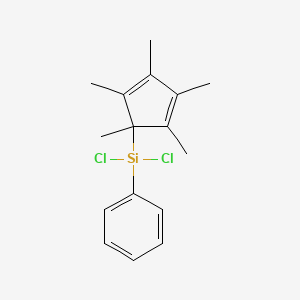
![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
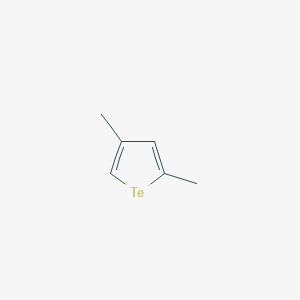
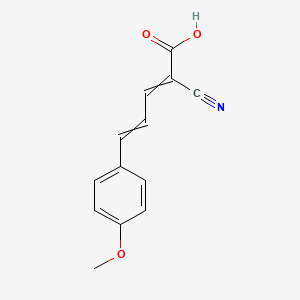
diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
